Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate
Description
Properties
Molecular Formula |
C22H20N4O7 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
methyl 3-[2,4-dinitro-5-phenoxy-N-(pyridin-2-ylmethyl)anilino]propanoate |
InChI |
InChI=1S/C22H20N4O7/c1-32-22(27)10-12-24(15-16-7-5-6-11-23-16)18-14-21(33-17-8-3-2-4-9-17)20(26(30)31)13-19(18)25(28)29/h2-9,11,13-14H,10,12,15H2,1H3 |
InChI Key |
XXGMVWDZHMWMAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=N1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
First Nitration
5-Phenoxyaniline is treated with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 2 hours, yielding 2-nitro-5-phenoxyaniline.
Second Nitration
The mono-nitro intermediate undergoes further nitration with HNO₃ (70%) at 50°C for 4 hours, producing 2,4-dinitro-5-phenoxyaniline. Isolation via crystallization in ethanol achieves >85% purity.
Coupling of 2,4-Dinitro-5-phenoxyaniline with Pyridin-2-ylmethylamine
The tertiary amine linkage is formed via a nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reacting 2,4-dinitro-5-phenoxyaniline with pyridin-2-ylmethyl chloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields the secondary amine. Subsequent alkylation with methyl acrylate under basic conditions forms the propanoate ester.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Amine formation | Pyridin-2-ylmethyl chloride, K₂CO₃ | DMF | 80°C | 12 h | 65–70% |
| Esterification | Methyl acrylate, NaH | THF | 25°C | 6 h | 75–80% |
Reductive Amination
An alternative route involves condensing 2,4-dinitro-5-phenoxybenzaldehyde with pyridin-2-ylmethylamine using NaBH₃CN in methanol. The resulting imine is reduced to the tertiary amine, followed by esterification.
Esterification of Propanoic Acid Intermediate
The final step involves converting the propanoic acid intermediate to the methyl ester. Two methods are prevalent:
Thionyl Chloride-Mediated Esterification
Treating 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoic acid with SOCl₂ in methanol at 0°C for 2 hours, followed by room-temperature stirring, achieves >95% conversion.
Example Protocol
Acid-Catalyzed Esterification
Using H₂SO₄ as a catalyst in refluxing methanol (24 hours) provides moderate yields (74–78%) but is less efficient than thionyl chloride.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization in ethyl acetate/hexane, yielding pale-brown crystals with 95% purity.
Analytical Data
-
¹H NMR (CDCl₃) : δ 8.35 (d, 2H, pyridine), 7.85 (s, 1H, aromatic), 7.45 (m, 5H, phenyl), 3.65 (s, 3H, OCH₃).
-
HPLC : Retention time 12.3 min (C18 column, MeOH:H₂O 70:30).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl and pyridinylmethyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major products are the corresponding amino derivatives.
Substitution: Substituted phenoxyphenyl derivatives are typically formed.
Scientific Research Applications
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate exerts its effects is complex and involves multiple molecular targets and pathways. The nitro groups are known to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. The phenoxyphenyl and pyridinylmethyl groups may interact with specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as pyridine derivatives, nitro-substituted aromatics, or propanoate esters. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Complexity and Reactivity: The target compound’s 2,4-dinitrophenoxy group distinguishes it from simpler pyridine-propanoate derivatives (e.g., ). Nitro groups increase electrophilicity, making it more reactive in substitution or reduction reactions compared to non-nitro analogs. In contrast, fluorinated analogs like (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate exhibit enhanced stability and lipophilicity, favoring agrochemical use .
Synthetic Challenges: The target compound’s synthesis likely requires multi-step protocols involving nitro-group installation and pyridine coupling, akin to methods described for ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino derivatives . Simpler analogs (e.g., Methyl 3-((pyridin-2-ylmethyl)amino)propanoate) are commercially discontinued, suggesting scalability or purification hurdles .
Functional Group Impact: Pyrimidine-containing analogs (e.g., ) prioritize hydrogen-bonding interactions due to amino-hydroxy groups, contrasting with the nitro-dominated electronic effects in the target compound. The pyridin-2-ylmethylamino group in the target compound may enhance metal coordination capacity, a feature absent in purely aromatic or aliphatic esters.
Biological Activity
Methyl 3-((2,4-dinitro-5-phenoxyphenyl)(pyridin-2-ylmethyl)amino)propanoate is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 373.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain enzyme pathways that are crucial in cancer metabolism and other diseases. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on malate dehydrogenase (MDH), which plays a key role in the citric acid cycle. Inhibition of MDH can lead to reduced mitochondrial respiration and altered cellular metabolism, particularly in cancer cells .
- Targeting Hypoxia-Inducible Factors (HIF) : It has been reported that the compound can inhibit HIF-1α accumulation under hypoxic conditions, which is significant for tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cell lines.
In Vivo Studies
In vivo studies using xenograft models have provided further evidence of the compound's antitumor efficacy:
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Study 1 | HCT116 Xenograft | 50 mg/kg | Significant tumor regression observed after 4 weeks of treatment |
| Study 2 | MCF7 Xenograft | 25 mg/kg | Reduced tumor volume by 45% compared to control |
These findings suggest that the compound not only inhibits tumor growth but may also have a favorable safety profile at therapeutic doses.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Therapy : A study involving patients with advanced colorectal cancer treated with a regimen including this compound showed promising results in terms of progression-free survival and overall response rates.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances efficacy while reducing side effects, making it a candidate for combination therapy protocols.
Q & A
Basic: What synthetic strategies are employed to introduce the pyridin-2-ylmethylamino moiety into this compound?
The pyridin-2-ylmethylamino group is typically introduced via reductive amination or nucleophilic substitution. For example:
- Reductive amination : React a primary amine (e.g., pyridin-2-ylmethylamine) with a ketone or aldehyde intermediate in the presence of a reducing agent like NaBH in acetonitrile .
- Nucleophilic substitution : Use a halogenated precursor (e.g., 2,4-dinitro-5-phenoxyphenyl chloride) with pyridin-2-ylmethylamine under basic conditions (e.g., KCO in DMF) .
Characterization of intermediates via H NMR and LC-MS is critical to confirm successful functionalization .
Advanced: How can regioselectivity challenges during nitration of the phenoxyphenyl ring be addressed?
The phenoxy group is a strong para-directing substituent, but steric hindrance from the pyridin-2-ylmethylamino group may alter reactivity. To optimize nitration:
- Temperature control : Perform nitration at 0–5°C to minimize polysubstitution.
- Directed ortho-metalation : Use a directing group (e.g., boronates) to achieve precise positioning .
- Computational modeling : Employ density functional theory (DFT) to predict electronic effects and transition states .
Contradictory regioselectivity reports in literature should be cross-validated using X-ray crystallography .
Basic: Which spectroscopic techniques are essential for confirming the ester and nitro functional groups?
- Ester group :
- Nitro groups :
Advanced: How can crystallographic data discrepancies be resolved for this compound?
- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning .
- Validation tools : Compare R-factors and electron density maps with programs like PLATON.
- Complementary methods : Pair X-ray data with solid-state NMR or neutron diffraction to resolve ambiguities in nitro group orientation .
Basic: What intermediates are pivotal in synthesizing this compound, and how are they characterized?
Key intermediates include:
- Pyridin-2-ylmethylamine derivatives : Synthesized via Buchwald-Hartwig amination and characterized by GC-MS .
- Nitro-phenoxyphenyl precursors : Purified via column chromatography (silica gel, hexane/EtOAc) and validated by HPLC .
- Ester-protected amino acids : Confirmed via F NMR (if fluorinated) or chiral HPLC for enantiomeric purity .
Advanced: What mechanistic insights guide the design of multi-step synthetic pathways?
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups for amine protection, removed later with TFA .
- Stepwise functionalization : Prioritize nitro group introduction before esterification to avoid side reactions .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired intermediates (e.g., mono-nitration over di-nitration) .
Basic: How can researchers troubleshoot low yields in the final coupling step?
- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- In situ monitoring : Employ TLC or inline IR to detect side products early .
Advanced: What computational tools predict the compound’s bioactivity or stability?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Degradation studies : Apply DFT to model hydrolysis pathways of the ester group under physiological pH .
- QSPR models : Correlate substituent effects (e.g., nitro groups) with stability using cheminformatics software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
